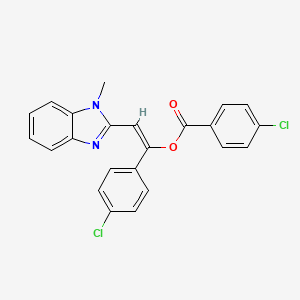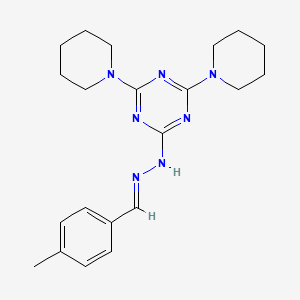![molecular formula C17H11Cl2N3O2 B3869255 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3869255.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide
Vue d'ensemble
Description
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide, also known as DPY-31, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPY-31 is a small molecule that belongs to the family of hydrazide derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Structural and Chemical Characteristics
- Condensation Reactions and Structural Stability : The molecular structure of compounds related to N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide shows a tendency for condensation reactions. For instance, a study on a similar compound, 4-{[(5-Methyl-2-furyl)methylene]hydrazinocarbonyl}pyridinium chloride monohydrate, revealed that it forms through a reaction involving isonicotinohydrazide and hydrochloric acid. This compound is approximately planar and exhibits intramolecular interactions stabilizing its crystal structure (Li, Jian, & Liu, 2009).
Reactions and Synthesis
- Synthesis of Heterocyclic Compounds : Research on the synthesis of various heterocyclic compounds, such as 2,3,4-pentanetrione-3-[4-[[(5-nitro-2-furyl/pyridyl/substituted phenyl)methylene]hydrazinocarbonyl]phenyl]hydrazones, is closely related to the study of this compound. These compounds, synthesized through specific reactions involving acetylacetone and diazonium salts, showed promising antimycobacterial activity, highlighting their potential in medicinal chemistry (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Applications in Material Science
- Electrochromic Properties of Polymers : Studies on donor–acceptor type π-conjugated polymers, incorporating moieties similar to this compound, reveal significant applications in electrochromic devices. These polymers, characterized by their robust stabilities, low optical band gaps, and satisfactory coloration efficiencies, demonstrate the potential of such compounds in advanced material applications (Liu, Wang, Zhao, Cui, & Liu, 2014).
Biological and Pharmaceutical Applications
- Antimicrobial and Antitubercular Activities : The structural analogs of this compound have shown promising antimicrobial and antitubercular activities. Compounds such as N‐Aryl‐1,4‐dihydropyridines containing furan nucleus were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis and various bacteria, indicating the potential use of these compounds in developing new pharmaceutical agents (Rokad, Tala, Akbari, Dhaduk, & Joshi, 2009).
Propriétés
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2/c18-13-5-3-4-12(16(13)19)15-8-7-11(24-15)10-21-22-17(23)14-6-1-2-9-20-14/h1-10H,(H,22,23)/b21-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAOWSLAFBKBSR-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(1-naphthyl)ethanone hydrochloride](/img/structure/B3869173.png)


![(3-fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B3869200.png)
![N-(2-{2-[4-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-benzylbenzenesulfonamide](/img/structure/B3869205.png)
![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3869208.png)

![4-chlorobenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3869224.png)
![1-methyl-3-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3869231.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3869251.png)
![4'-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}amino)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3869259.png)
![1H-indole-2,3-dione 3-[N-(1,1-dioxidotetrahydro-3-thienyl)thiosemicarbazone]](/img/structure/B3869267.png)
![2-[2-(4-methylbenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B3869272.png)
![2-[(2-methylphenyl)amino]-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B3869278.png)